2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- is a compound belonging to the benzodiazepine family, which is characterized by its use in various therapeutic applications, particularly in the field of psychiatry and neurology. This compound is notable for its structural features that include a fluorophenyl group and a nitroso substituent, which may influence its pharmacological properties.
Source: The compound can be identified through its unique identifiers, including the IUPAC Standard InChIKey (FOCBRQQHNOKOJQ-UHFFFAOYSA-N) and CAS Registry Number (20971-53-3) .
Classification: It is classified under the category of benzodiazepines, which are commonly used as anxiolytics, sedatives, and hypnotics. The presence of specific substituents on the benzodiazepine core structure can modify its activity and selectivity for various receptors in the central nervous system.
The synthesis of 2H-1,4-benzodiazepin-2-one derivatives typically involves multi-step organic reactions. The general approach includes:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are typically employed to characterize the synthesized compounds.
The molecular structure of 2H-1,4-benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- can be represented as follows:
The compound's structural data can be further explored using computational chemistry tools that provide three-dimensional representations and electronic properties .
The reactivity of 2H-1,4-benzodiazepin-2-one derivatives can be explored through various chemical reactions:
Reactions are typically monitored using chromatographic techniques to determine product formation and yield.
The mechanism of action for compounds like 2H-1,4-benzodiazepin-2-one primarily involves modulation of neurotransmitter systems in the brain:
Pharmacological studies provide data on binding affinities and efficacy at various receptor subtypes, which are crucial for understanding therapeutic potential .
Analytical data such as melting point, boiling point, and spectral data (infrared spectroscopy, mass spectrometry) are essential for characterizing this compound .
Scientific Uses:
The 1,4-benzodiazepine scaffold represents one of medicinal chemistry's most versatile templates for central nervous system (CNS) drug development. Characterized by a bicyclic structure comprising a benzene ring fused to a seven-membered diazepine ring, this core enables extensive structural modifications that fine-tune pharmacological properties. Since the serendipitous discovery of chlordiazepoxide in the 1950s, over 100 benzodiazepine derivatives have entered clinical use, primarily as anxiolytics, sedatives, and anticonvulsants [3] [7]. The evolutionary trajectory of these compounds demonstrates how strategic substitutions at key positions (1, 2, 3, 5, and 7) profoundly influence receptor binding affinity, metabolic stability, and therapeutic specificity. Among the most pharmacologically significant innovations are halogenated aryl groups at position 5 and electron-withdrawing substituents at position 7, which collectively optimize interactions with the GABAA receptor complex. The compound 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso-2H-1,4-benzodiazepin-2-one exemplifies this advanced molecular engineering, incorporating both fluorophenyl and nitroso groups to enhance target engagement and stability [3] [7].
The unsubstituted 1,4-benzodiazepin-2-one core exhibits minimal GABAA receptor affinity. Pioneering work by Sternbach and colleagues at Hoffmann-La Roche established that electron-withdrawing groups at position 7 dramatically enhance biological activity. The 7-nitro derivative nitrazepam, for instance, demonstrated 10-fold greater potency than its unsubstituted analog due to enhanced electronic delocalization and strengthened hydrogen bonding with receptor residues [3] [7]. Simultaneously, the phenyl group at position 5 proved essential for activity, with ortho-halogenation (particularly fluorine or chlorine) further improving receptor binding through steric and electronic effects. Position 1 modifications significantly influence metabolic fate: N-methylation (as in the title compound) reduces metabolic deactivation compared to N-hydrogen analogs, while N-alkyl chains can be engineered to create prodrugs [3] [7].
Table 1: Impact of Position-Specific Modifications on Benzodiazepine Properties
| Position | Modification | Electronic Effect | Biological Consequence | Example Compound |
|---|---|---|---|---|
| 1 | Methyl | Minimal | Reduced oxidative metabolism | Diazepam |
| 1 | Hydroxyethyl | Donor | Glucuronidation pathway | Flurazepam metabolite |
| 3 | Hydroxyl | Strong donor | Direct glucuronidation (rapid clearance) | Lorazepam |
| 5 | 2-Fluorophenyl | Withdrawing (inductive) | Enhanced receptor affinity and selectivity | Flunitrazepam |
| 7 | Nitroso (-NO) | Strong withdrawing/resonance | Unique redox properties and stability | Title compound |
The transition from 7-nitro to 7-nitroso substituents represents a significant chemical innovation. While both groups exhibit strong electron-withdrawing character, the nitroso group introduces distinct advantages: (1) Its reduced steric bulk allows deeper penetration into hydrophobic receptor pockets; (2) It exhibits unique redox behavior, potentially enabling modulation of cellular redox signaling; and (3) It displays altered tautomeric equilibrium that may influence hydrogen-bonding patterns with GABAA residues [7]. Synthetic routes to 7-nitroso derivatives typically involve controlled reduction of nitro precursors or direct diazotization, requiring precise control to prevent over-reduction to amino derivatives [9].
Introducing the 7-nitroso group presents distinctive synthetic obstacles: (1) Nitroso compounds exhibit thermal instability, requiring low-temperature reactions; (2) They display photoreactivity, necessitating light-protected synthesis; and (3) They possess tautomeric variability (nitroso-oxime equilibrium) that complicates purification. Advanced methodologies like hexamethylenetetramine-mediated cyclization have enabled efficient construction of the benzodiazepine core while preserving the nitroso functionality . The electron-withdrawing nature of both fluorophenyl and nitroso groups significantly reduces the electron density at N4 (pKa ~2-3), rendering the compounds highly susceptible to acid-catalyzed hydrolysis. This instability manifests as reversible azomethine bond cleavage below pH 4 and irreversible degradation in strong acids [7]. Formulation strategies employing cyclodextrin complexation have successfully enhanced aqueous solubility (from <0.1 mg/mL to >5 mg/mL) while providing molecular shielding against hydrolytic degradation [7].
The 2-fluorophenyl group at position 5 confers exceptional binding specificity for α1-containing GABAA receptor subtypes. This occurs through multiple mechanisms: (1) The fluorine atom's high electronegativity polarizes the phenyl ring, strengthening π-π stacking with receptor aromatics; (2) Its optimal van der Waals radius permits deep insertion into a hydrophobic subpocket; and (3) The ortho positioning induces a dihedral angle restriction that preorganizes the molecule for receptor complementarity [3] [4]. Comparative studies demonstrate that 2'-fluorinated analogs exhibit 2-5 fold greater binding affinity (IC50 1-5 nM) than their non-fluorinated counterparts across cloned GABAA subtypes. This group also imparts metabolic resistance to oxidative degradation by hepatic CYP3A4, as fluorine substitution blocks para-hydroxylation—a primary deactivation pathway for non-halogenated phenyl analogs [3] [4].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: